

Boc-D-leu-osu CAS number and supplier information

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Compound of Interest

Compound Name: *Boc-D-leu-osu*

Cat. No.: *B558501*

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An In-depth Technical Guide to **Boc-D-Leu-OSu**

This technical guide provides comprehensive information on N- α -(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (**Boc-D-Leu-OSu**), a crucial reagent for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Information

Boc-D-Leu-OSu is a protected amino acid building block widely utilized in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α -amino group, while the N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid.[3][4] This pre-activation facilitates efficient and rapid coupling to the free amine of a growing peptide chain, minimizing the need for in-situ activating reagents and reducing potential side reactions.[4]

Physicochemical and Identification Properties

The following table summarizes the key quantitative data and identifiers for **Boc-D-Leu-OSu**.

Property	Value	Source
CAS Number	60111-76-4	
Formal Name	N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester	
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₆	
Molecular Weight	328.4 g/mol	
Purity	≥95%	
Physical Form	Solid	
Solubility	DMF: 30 mg/ml; Ethanol: 30 mg/ml	
SMILES	O=C(--INVALID-LINK--CC(C)C)ON1C(CCC1=O)=O	
InChI Key	WXRGJQZMGGGTSS-SNVBAGLBSA-N	

Applications in Peptide Synthesis

Boc-D-Leu-OSu is a key building block in the synthesis of peptides, particularly for incorporating a D-leucine residue. The D-amino acid configuration can increase the metabolic stability of the resulting peptide by making it resistant to enzymatic degradation. It has been used in the synthesis of various peptide analogs, including gastrin antagonists and the antibiotic gramicidin S.

The general strategy for its use is within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) framework for solid-phase peptide synthesis. This method involves the use of the acid-labile Boc group for N α -amino protection and more stable, benzyl-based protecting groups for the amino acid side chains.

Experimental Protocols

The following section details the typical workflow for incorporating **Boc-D-Leu-OSu** into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis.

Boc-SPPS Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling:

- Swell the desired resin (e.g., Merrifield or PAM resin, 100-200 mesh) in Dichloromethane (DCM) for 1-2 hours (approx. 10-15 mL of DCM per gram of resin).
- Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).

2. N α -Boc Deprotection:

- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes with agitation to remove the Boc protecting group from the N-terminus of the growing peptide chain.
- Filter the resin and wash thoroughly to remove residual TFA and byproducts. A typical washing sequence is: DCM (3x), Methanol (2x), DCM (3x).

3. Neutralization:

- Neutralize the N-terminal TFA salt to the free amine by washing the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).
- Wash the resin with DMF (3 x 1 min) to remove excess base.

4. Coupling of **Boc-D-Leu-OSu**:

- Dissolve 2-3 equivalents of **Boc-D-Leu-OSu** (relative to the resin substitution) in a minimal amount of anhydrous DMF.
- Add the solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.

- The progress of the coupling reaction can be monitored using the ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative test indicates reaction completion.
- Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

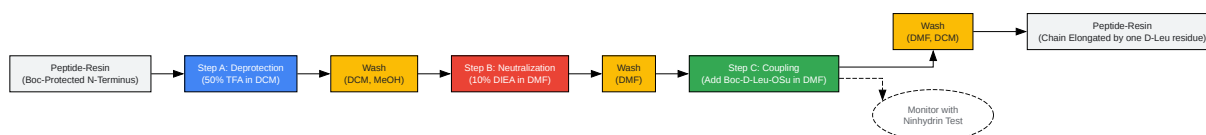
This cycle is then repeated, starting with the deprotection step, for the next amino acid to be added.

5. Final Cleavage and Deprotection:

- After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
- For Boc-SPPS, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
- Scavengers (e.g., anisole, p-cresol) are added to the reaction to prevent side reactions with reactive amino acid residues.
- The cleaved peptide is then precipitated and washed with cold diethyl ether.
- The crude peptide can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

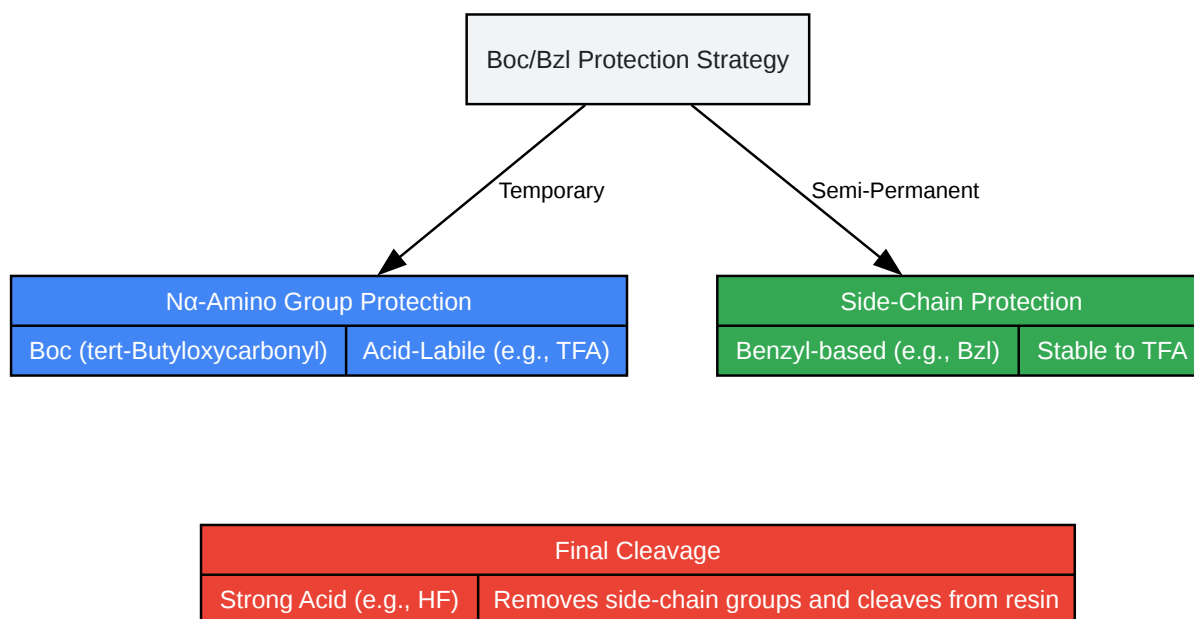
Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of **Boc-D-Leu-OSu**.



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Caption: Workflow for a single cycle of peptide chain elongation using Boc-SPPS.



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Caption: Orthogonality of the Boc/Bzl protection strategy in peptide synthesis.

Supplier Information

Boc-D-Leu-OSu and related reagents are available from various chemical suppliers that specialize in reagents for peptide synthesis and life sciences research. Researchers should verify purity and specifications with their chosen supplier. Known suppliers include:

- Cayman Chemical
- Ivy Fine Chemicals
- Bachem
- Chem-Impex
- Sigma-Aldrich (Novabiochem)

- GIpBio
- AAPPTEC
- BOC Sciences

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